molecular formula C12H14N4OS B12857046 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide

Cat. No.: B12857046
M. Wt: 262.33 g/mol
InChI Key: ZXPFKAKOMWYQLE-UHFFFAOYSA-N
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Description

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a mercapto group, a methyl group, and an acetamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole intermediate with thiourea under basic conditions.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with o-tolyl acetic acid chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted acetamides.

Scientific Research Applications

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of other bioactive compounds and materials.

Mechanism of Action

The mechanism of action of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins, altering their structure and function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
  • 3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Uniqueness

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the o-tolyl acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C12H14N4OS/c1-8-5-3-4-6-9(8)13-11(17)7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18)

InChI Key

ZXPFKAKOMWYQLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NNC(=S)N2C

Origin of Product

United States

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